Cas no 10416-59-8 (N,O-Bis(trimethylsilyl)acetamide)
N,O-Bis(trimethylsilyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N,O-Bis(trimethylsilyl)acetamide
- BSA
- trimethylsilyl N-trimethylsilylacetamidate
- DYNASYLAN BSA
- N,O-Bis(trimethylsilyl)acetamide (TMS-BA)
- BIS(TRIMETHYLSILYL)ACETAMIDE
- Trimethylsilyl N-(trimethylsilyl)acetimidate
- (E)-Trimethylsilyl N-(trimethylsilyl)acetimidate
- bis-TMS-acetamide
- bsa kit
- CB2500
- N,O-Bis(trimethylsilyl)acetamide Kit BSA 1 mL * 8
- Reaction vial, capacity 2 mL * 8
- TMS-BA
- tms-ba kit
- TMS-BA KitBSA Kit
- TMS-BABSA
- TMS-BA BSA
- TMS-BA Kit BSA Kit
- N,O-Bis(trimethylsilyl)acetamide (25% in Acetonitrile)
- BSA (25% in Acetonitrile)
- N,O-Bis(trimethylsil
- SIOVKLKJSOKLIF-UHFFFAOYSA-N
- N,O-bis-(TRIMETHYLSILYL)-ACETAMIDE
- trimethylsilyl N-trimethylsilylethanimidate
- Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester
- TRIMETHYLSILYL N-(TRIMETHYLSILYL)ETHANIMIDATE
- n,o-bis(trimethylsilyl) acetamide
- SIOVKLKJSOKLIF-CMDGGOBGSA-N
- Trimethylsilyl N-(trimethylsilyl)ethanimidoate
- DSSTox_CID_30074
- DSSTox_GSID_51525
- N,O-bis(trimethlsily
- N,O-bis(trimethlsilyl)acetamide
- trimethylsilyl N-trimethylsilylacetimidate
- NS00052260
- N,O-Bis(trimethylsilyl)acetamide pound>>Bis(trimethylsilyl)acetamide (BSA)
- B0510
- D72517
- FT-0663405
- (E)-trimethylsilyl N-trimethylsilylacetimidate
- n,o-bis (trimethylsilyl)acetamide
- trimethylsilyl (E)-N-(trimethylsilyl)acetimidate
- C8H21NOSi2
- DTXSID5051525
- B0511
- N-trimethylsilyl-acetylimidic acid trimethylsilyl ester
- BCP24460
- 10416-59-8
- FT-0629598
- AKOS028108367
- N,O-Bis(trimethylsilyl)acetamide, 95%
- Q2904581
- (E)-trimethylsilyl-N-(trimethylsilyl)acetimidate
- ethanimidicacid,n-(trimethylsilyl)-,trimethylsilylester
- 132255-83-5
- A5601
- A5602
-
- MDL: MFCD00008270
- Inchi: 1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3
- InChI Key: SIOVKLKJSOKLIF-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)OC(C)=N[Si](C)(C)C
- BRN: 1306669
Computed Properties
- Exact Mass: 203.11600
- Monoisotopic Mass: 203.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: Not available
- Topological Polar Surface Area: 21.6
Experimental Properties
- Color/Form: Colorless liquid. See the light darken. Sensitive to moisture.
- Density: 0.832 g/mL at 20 °C(lit.)
- Melting Point: 24 ºC
- Boiling Point: 71-73 °C/35 mmHg(lit.)
- Flash Point: Fahrenheit: 111.2 ° f
Celsius: 44 ° c - Refractive Index: n20/D 1.417(lit.)
- Solubility: Miscible with many nonpolar and polar aprotic solvents.
- PSA: 21.59000
- LogP: 3.09120
- Solubility: Not determined
- Sensitiveness: Moisture Sensitive
- Vapor Pressure: 2.9±0.3 mmHg at 25°C
N,O-Bis(trimethylsilyl)acetamide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226,H302,H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2920 8/PG 2
- WGK Germany:3
- Hazard Category Code: 10-14-22-34
- Safety Instruction: S26-S36/37/39-S45-S7/8-S43A-S36-S30
- FLUKA BRAND F CODES:10-21
- RTECS:AK3000000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- TSCA:Yes
- Storage Condition:0-10°C
- Risk Phrases:R10; R14; R22; R34
- Packing Group:II
- Safety Term:8
- Packing Group:II
- Hazard Level:8
N,O-Bis(trimethylsilyl)acetamide Customs Data
- HS CODE:29310095
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
N,O-Bis(trimethylsilyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 128910-10ML |
N,O-Bis(trimethylsilyl)acetamide |
10416-59-8 | 95% | 10ml |
¥320.95 | 2023-12-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 128910-25ML |
N,O-Bis(trimethylsilyl)acetamide |
10416-59-8 | 95% | 25ml |
¥645.9 | 2023-12-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 128910-100ML |
N,O-Bis(trimethylsilyl)acetamide |
10416-59-8 | 95% | 100ml |
¥830.47 | 2023-12-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 128910-1L |
N,O-Bis(trimethylsilyl)acetamide |
10416-59-8 | 95% | 1l |
¥4308.31 | 2023-12-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 15269-5ML |
N,O-Bis(trimethylsilyl)acetamide |
10416-59-8 | 98.5% | 5ml |
¥669.38 | 2023-10-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 15269-10X1ML |
N,O-Bis(trimethylsilyl)acetamide |
10416-59-8 | 98.5% | 10.110x1ml |
¥1791.36 | 2023-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 15269-25ML |
N,O-Bis(trimethylsilyl)acetamide |
10416-59-8 | 98.5% | 25ml |
¥2684.73 | 2023-10-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1096490025 |
N,O-Bis(trimethylsilyl)acetamide |
10416-59-8 | for gas chromatography | 25ML |
2164.92 | 2021-05-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A5601-5ml |
N,O-Bis(trimethylsilyl)acetamide |
10416-59-8 | 75.0%(GC) | 5ml |
¥285.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0511-10ml |
N,O-Bis(trimethylsilyl)acetamide |
10416-59-8 | 75.0%(GC) | 10ml |
¥160.0 | 2022-05-30 |
N,O-Bis(trimethylsilyl)acetamide Suppliers
N,O-Bis(trimethylsilyl)acetamide Related Literature
-
Jade Dussart,Nicolas Guedeney,Julia Deschamp,Maelle Monteil,Olivier Gager,Thibaut Legigan,Evelyne Migianu-Griffoni,Marc Lecouvey Org. Biomol. Chem. 2018 16 6969
-
2. Bicyclic nucleosides and conformational restriction of oligonucleotidesMichael Meldgaard,Jesper Wengel J. Chem. Soc. Perkin Trans. 1 2000 3539
-
3. Synthesis and evaluation of anti-HIV activity of 3-azido-4-(hydroxymethyl)tetrahydrofuran derivatives containing 2-(thymin-1-yl)methyl, 2-(cytosin-1-yl)methyl or 2-(adenin-9-yl)methyl substituents – a new series of AZT analoguesAnne G. Olsen,Claus Nielsen,Jesper Wengel J. Chem. Soc. Perkin Trans. 1 2001 900
-
Pawe? Borowiecki,Aleksandra Rudzka,Tamara Reiter,Wolfgang Kroutil Catal. Sci. Technol. 2022 12 4312
-
Ma?gorzata Bogucka,Petr Nau?,Wimal Pathmasiri,Jharna Barman,Jyoti Chattopadhyaya Org. Biomol. Chem. 2005 3 4362
Additional information on N,O-Bis(trimethylsilyl)acetamide
N,O-Bis(trimethylsilyl)acetamide (CAS No. 10416-59-8): A Versatile Reagent in Modern Chemical Synthesis and Medicinal Chemistry
N,O-Bis(trimethylsilyl)acetamide, commonly abbreviated as TMSCA, is a widely utilized reagent in organic synthesis, particularly in the fields of pharmaceuticals and specialty chemicals. With the CAS number 10416-59-8, this compound has garnered significant attention due to its unique chemical properties and broad applicability. As a powerful silylation agent, it plays a crucial role in protecting and modifying functional groups, making it an indispensable tool for synthetic chemists.
The molecular structure of N,O-Bis(trimethylsilyl)acetamide consists of an acetamide backbone substituted with two trimethylsilyl (TMS) groups at both the nitrogen and oxygen atoms. This structural feature imparts exceptional stability to the compound, allowing it to withstand harsh reaction conditions while maintaining its reactivity. The TMS groups are highly electron-donating, which enhances the nucleophilicity of the nitrogen and oxygen atoms, facilitating various transformations in synthetic chemistry.
In recent years, N,O-Bis(trimethylsilyl)acetamide has found extensive use in the synthesis of complex organic molecules, particularly in medicinal chemistry. One of its most notable applications is in the protection of carboxylic acids as their corresponding silyl esters. These silyl esters are highly stable under a variety of conditions, allowing for selective reactions at other functional groups without interference from the protected carboxylic acid. This property is particularly valuable in multi-step syntheses where regioselectivity is paramount.
Furthermore, N,O-Bis(trimethylsilyl)acetamide is employed in the formation of enol ethers from ketones and aldehydes. The reaction proceeds via nucleophilic addition of the enolate ion derived from TMSCA to the carbonyl carbon, followed by elimination to form the enol ether. This transformation is widely used in the synthesis of natural products and pharmaceutical intermediates due to its high yield and selectivity.
Recent advancements in synthetic methodologies have highlighted the utility of N,O-Bis(trimethylsilyl)acetamide in asymmetric synthesis. By employing chiral auxiliaries or catalysts, researchers have been able to achieve enantioselective silylation reactions, leading to the efficient synthesis of optically active compounds. These findings have opened new avenues for the development of chiral drugs with improved pharmacological profiles.
The role of N,O-Bis(trimethylsilyl)acetamide extends beyond classical organic synthesis into more specialized areas such as polymer chemistry and materials science. In polymer chemistry, it is used to introduce silyl protecting groups on monomers or polymers, enhancing their stability during processing and application. In materials science, it serves as a precursor for functionalized silanes, which are used to modify surfaces for various applications including coatings and adhesives.
The versatility of N,O-Bis(trimethylsilyl)acetamide is further underscored by its application in peptide coupling reactions. The silylation of amino acids followed by coupling with protected peptides allows for controlled assembly of complex peptide structures. This approach has been particularly useful in the synthesis of peptide-based drugs and biomimetic materials.
In conclusion, N,O-Bis(trimethylsilyl)acetamide (CAS No. 10416-59-8) is a cornerstone reagent in modern chemical synthesis. Its unique properties make it indispensable for protecting functional groups, facilitating selective transformations, and enabling asymmetric synthesis. As research continues to uncover new applications and methodologies, the importance of this compound will only continue to grow in both academic and industrial settings.
10416-59-8 (N,O-Bis(trimethylsilyl)acetamide) Related Products
- 38109-69-2( )
- 17898-14-5(2-Propenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester)
- 66244-51-7(Butanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester)
- 53120-79-9(PROPANIMIDIC ACID, N-(TRIMETHYLSILYL)-, TRIMETHYLSILYL ESTER)
- 203784-65-0(N,O-Bis(trimethyl-d9-silyl)acetamide >90%)
- 101660-04-2(Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester, mixt. with chlorotrimethylsilane)
- 132255-83-5(Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester, (1E)-)
- 18044-22-9(Propanimidic acid, 2,2-dimethyl-N-(trimethylsilyl)-, trimethylsilyl ester)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)